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molecular formula C9H6O3 B196160 6-Hydroxycoumarin CAS No. 6093-68-1

6-Hydroxycoumarin

Cat. No. B196160
M. Wt: 162.14 g/mol
InChI Key: CJIJXIFQYOPWTF-UHFFFAOYSA-N
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Patent
US07585985B2

Procedure details

Equip a 3-L, three-neck, round-bottom flask equipped with a large blade mechanical stirrer, a thermocouple, a Claisen adapter, an addition funnel, and a reflux condenser. Add 2,5-dimethoxycinnamic acid (102.8 g, 493 mmol, 1.0 equiv) and dichloroethane (1.5 L). Add boron tribromide (247.4 g, 987 mmol, 2.0 equiv) dropwise over 45 min while keeping the temperature below 40° C. Rapidly stir the resulting mixture and heat gradually to 83° C. over 45 min, monitoring the temperature increase and gas evolution. Stir for 6 h at reflux then for 15 h at 76° C. Cool the resulting mixture to room temperature and quenched carefully with water (450 mL). Filter the solid, wash with heptane and dry under vacuum to afford 6-hydroxy coumarin (95 g) as a light brown solid which is used without further purification. Equip a 2-L, three-neck, round-bottom flask with a magnetic stir bar and a thermocouple. Add 6-hydroxy coumarin (39.8 g, 245 mmol, 1.0 equiv), anhydrous acetonitrile (700 mL) and N,N-diisopropylethylamine (200 mL, 1.15 mol, 4.7 equiv). Add chloromethyl methyl ether (40.0 mL, 527 mmol, 2.1 equiv) dropwise over 30 min while keeping the temperature below 40° C. Stir the resulting mixture at room temperature for 3 h, then add an additional equiv of chloromethyl methyl ether. Stir at room temperature for 15 h, then quench the reaction mixture with saturated aqueous ammonium chloride (500 mL) and extracted with ethyl acetate. Combine the organic extracts and dry over anhydrous magnesium sulfate, filter and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (30-50% ethyl acetate/heptane) to afford a light yellow solid. Suspend the solid in a mixture of ethyl acetate/heptane (150 mL, 10:90), filter and dry to afford 6-methoxymethoxy coumarin 17a (25.6 g, 50%) as a white solid: 1H NMR (300 MHz, CDCl3) δ 7.70 (d, J=7.8 Hz, 1H), 7.30-7.12 (m, 3H), 6.41 (d, J=7.8 Hz, 1H), 5.20 (s, 2H), 3.48 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 161.2, 154.0, 149.5, 143.5, 121.6, 119.6, 118.1, 117.3, 113.8, 95.3, 56.4; IR (KBr) 1714 (s), 1570 (s), 1491 (m), 1447 (m), 1266 (s), 1154 (s), 1070 (s), 1017 (s) cm−1; ESI MS m/z 207 [C11H10O4+H]+.
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
102.8 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
247.4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][C:4]=1[CH:5]=[CH:6][C:7]([OH:9])=[O:8].ClC(Cl)C.B(Br)(Br)Br>>[OH:14][C:11]1[CH:10]=[C:4]2[C:3](=[CH:13][CH:12]=1)[O:8][C:7](=[O:9])[CH:6]=[CH:5]2

Inputs

Step One
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
102.8 g
Type
reactant
Smiles
COC1=C(C=CC(=O)O)C=C(C=C1)OC
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
ClC(C)Cl
Step Four
Name
Quantity
247.4 g
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
83 °C
Stirring
Type
CUSTOM
Details
Rapidly stir the resulting mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a large blade mechanical stirrer
CUSTOM
Type
CUSTOM
Details
the temperature below 40° C
TEMPERATURE
Type
TEMPERATURE
Details
increase
STIRRING
Type
STIRRING
Details
Stir for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
Cool the resulting mixture to room temperature
CUSTOM
Type
CUSTOM
Details
quenched carefully with water (450 mL)
FILTRATION
Type
FILTRATION
Details
Filter the solid
WASH
Type
WASH
Details
wash with heptane
CUSTOM
Type
CUSTOM
Details
dry under vacuum

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
OC=1C=C2C=CC(OC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: CALCULATEDPERCENTYIELD 118.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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